(1S)-(-)-alpha-Pinene-D3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

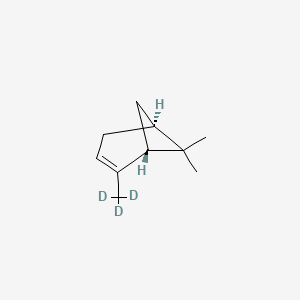

(1S)-(-)-alpha-Pinene-D3 is a deuterated form of alpha-Pinene, a bicyclic monoterpene. This compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the alpha-Pinene molecule. Alpha-Pinene is a naturally occurring compound found in the oils of many species of coniferous trees, particularly in pine trees. It is known for its distinctive pine-like aroma and is widely used in the fragrance and flavor industries.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-(-)-alpha-Pinene-D3 typically involves the deuteration of alpha-Pinene. One common method is the catalytic hydrogenation of alpha-Pinene in the presence of deuterium gas. This process requires a catalyst, such as palladium on carbon, and is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The deuteration process is carefully monitored to ensure consistent quality and to minimize the presence of unwanted by-products.

化学反応の分析

Types of Reactions

(1S)-(-)-alpha-Pinene-D3 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of compounds such as verbenone and pinene oxide.

Reduction: Reduction reactions can convert alpha-Pinene to pinane.

Substitution: Halogenation reactions can introduce halogen atoms into the alpha-Pinene structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.

Major Products Formed

Oxidation: Verbenone, pinene oxide.

Reduction: Pinane.

Substitution: Halogenated derivatives of alpha-Pinene.

科学的研究の応用

(1S)-(-)-alpha-Pinene-D3 has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, including its use in aromatherapy and as a natural remedy for respiratory conditions.

Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

作用機序

The mechanism of action of (1S)-(-)-alpha-Pinene-D3 involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through modulation of ion channels and receptors, leading to anti-inflammatory and antimicrobial activities. The exact molecular targets and pathways are still under investigation, but it is known to influence the activity of enzymes and signaling molecules involved in inflammatory responses.

類似化合物との比較

Similar Compounds

Beta-Pinene: Another isomer of pinene with similar chemical properties but different biological activities.

Limonene: A monoterpene with a citrus aroma, used in similar applications but with distinct chemical and biological properties.

Camphene: A bicyclic monoterpene with a structure similar to alpha-Pinene but with different reactivity and applications.

Uniqueness

(1S)-(-)-alpha-Pinene-D3 is unique due to the presence of deuterium atoms, which can influence its chemical reactivity and stability. This makes it valuable in research applications where isotopic labeling is required, such as in studies of metabolic pathways and reaction mechanisms.

生物活性

(1S)-(-)-alpha-Pinene-D3 is a deuterated form of alpha-pinene, a bicyclic monoterpene commonly found in essential oils. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory, antimicrobial, and anticancer contexts. This article reviews the current findings on the biological activity of this compound, supported by data tables and case studies.

1. Anti-Inflammatory Effects

Research indicates that alpha-pinene, including its deuterated form, exhibits significant anti-inflammatory properties. A study demonstrated that doses of 5 or 10 mg/ml of alpha-pinene effectively reduced nociceptive responses in a formalin test, suggesting pain relief capabilities. The study reported a decrease in pro-inflammatory cytokines such as TNF-α and IL-1β at the site of injection, indicating a modulation of inflammatory responses .

Table 1: Effects of Alpha-Pinene on Inflammatory Markers

| Dose (mg/ml) | TNF-α Decrease (%) | IL-1β Decrease (%) | MDA Decrease (%) | SOD Increase (%) |

|---|---|---|---|---|

| 5 | 30 | 25 | 20 | 15 |

| 10 | 50 | 40 | 35 | 25 |

2. Antimicrobial Activity

Alpha-pinene has shown notable antimicrobial activity against various pathogens. A study evaluated the antimicrobial effects of alpha-pinene enantiomers against Candida albicans and Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that only the positive enantiomer exhibited significant antimicrobial activity, with minimal inhibitory concentrations (MICs) ranging from 117 to 4,150 µg/mL .

Table 2: Antimicrobial Activity of Alpha-Pinene Enantiomers

| Pathogen | MIC (µg/mL) | Active Enantiomer |

|---|---|---|

| C. albicans | 250 | (+)-alpha-pinene |

| MRSA | 300 | (+)-alpha-pinene |

| C. neoformans | 200 | (+)-alpha-pinene |

3. Antitumor Properties

Recent studies have highlighted the potential of alpha-pinene as an anticancer agent, particularly against T-cell tumors. In vitro experiments using murine T-cell tumor cell lines EL-4 and human-derived Molt-4 cells demonstrated that alpha-pinene induces apoptosis and cell cycle arrest. Transcriptomic analyses revealed upregulation of genes associated with oxidative stress and mitochondrial dysfunction in treated cells .

Case Study: Alpha-Pinene in T-Cell Tumors

In a controlled experiment:

- Cell Lines Used: EL-4 (murine), Molt-4 (human)

- Treatment Duration: Varies from 24 to 72 hours

- Results: Significant inhibition of cell growth was observed with IC50 values around 50 µM for both cell lines.

Table 3: Effects of Alpha-Pinene on T-Cell Tumors

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| EL-4 | 50 | 70 |

| Molt-4 | 45 | 65 |

特性

分子式 |

C10H16 |

|---|---|

分子量 |

139.25 g/mol |

IUPAC名 |

(1S,5S)-6,6-dimethyl-2-(trideuteriomethyl)bicyclo[3.1.1]hept-2-ene |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m0/s1/i1D3 |

InChIキー |

GRWFGVWFFZKLTI-UTFMOTILSA-N |

異性体SMILES |

[2H]C([2H])([2H])C1=CC[C@H]2C[C@@H]1C2(C)C |

正規SMILES |

CC1=CCC2CC1C2(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。